

Technical Guide: Physicochemical Profiling & Solubility Optimization of Iloprost-d4 (Major)

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Compound of Interest

Compound Name: Iloprost-d4 (Major)

CAS No.: 1035094-10-0

Cat. No.: B1146512

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Executive Summary

This technical guide provides an in-depth analysis of **Iloprost-d4 (Major)**, a deuterium-labeled synthetic analogue of prostacyclin (PGI₂).^[1] Primarily utilized as an Internal Standard (IS) for the quantification of Iloprost in biological matrices via LC-MS/MS, this compound requires precise handling due to its sensitivity to hydrolytic degradation and isomeric complexity.^[1] This document outlines the critical physicochemical properties, solubility limits, and rigorous protocols for stock solution preparation to ensure analytical reliability in drug development workflows.^[1]

Molecular Identity & Physicochemical Profile^{[1][2][3]} ^{[4][5][6]}

Iloprost-d4 (Major) serves as a stable isotope-labeled surrogate for Iloprost.^[1] The "Major" designation typically refers to the retention of the specific diastereomeric ratio found in the pharmaceutical preparation (often a mixture of 16(R) and 16(S) isomers), ensuring the internal standard co-elutes correctly with the analyte of interest.^[1]

Structural Specifications

Iloprost is a carbacyclin derivative, chemically stable compared to endogenous PGI₂, but the deuterated form introduces a mass shift essential for mass spectrometry.[1]

Feature	Specification
Chemical Name	Iloprost-d4 (Major)
CAS Number	1035094-10-0
Molecular Formula	C ₂₂ H ₂₈ D ₄ O ₄
Molecular Weight	364.51 g/mol (approx. +4 Da shift from native Iloprost MW 360.[1][2][3][4][5]49)
Isotopic Purity	Typically ≥99% deuterated forms (d1-d4)
Appearance	Solution (typically in Methyl Acetate) or viscous oil if neat
Storage	-20°C (Long-term); Protect from light

The Deuterium Isotope Effect

The substitution of four hydrogen atoms with deuterium (D4) at the 3,3,4,4-positions (or similar metabolically stable positions depending on synthesis) provides a mass shift of +4 Da.[1] This shift is sufficient to avoid isotopic overlap with the native analyte's M+4 isotope peak while minimizing the "deuterium isotope effect" on retention time, ensuring the IS experiences the same matrix effects as the analyte.[1]

Solubility & Solution Chemistry

Iloprost-d4 is a lipophilic carboxylic acid.[1] Its solubility is heavily influenced by solvent polarity and pH.[1] It is most commonly supplied as a solution in Methyl Acetate to prevent esterification or degradation that might occur in protic solvents over long periods.[1]

Solvent Compatibility Table

The following data represents saturation limits at 25°C.

Solvent	Solubility Limit	Comments
Methyl Acetate	> 25 mg/mL	Preferred shipping solvent. Excellent stability.[1][6]
Ethanol	~ 30 mg/mL	Good for working stocks; purge with inert gas.[1][6]
DMF	~ 30 mg/mL	High boiling point; difficult to remove.[1]
DMSO	~ 25 mg/mL	Excellent for biological assays; freeze-thaw stable.[1]
PBS (pH 7.2)	~ 1 mg/mL	Sparingly soluble. Unstable >24 hours.[1][6]
Water (Neutral)	< 0.5 mg/mL	Poor solubility due to lipophilic chain.[1]

Aqueous Solubility Dynamics

Iloprost-d4 contains a carboxylic acid moiety.[1]

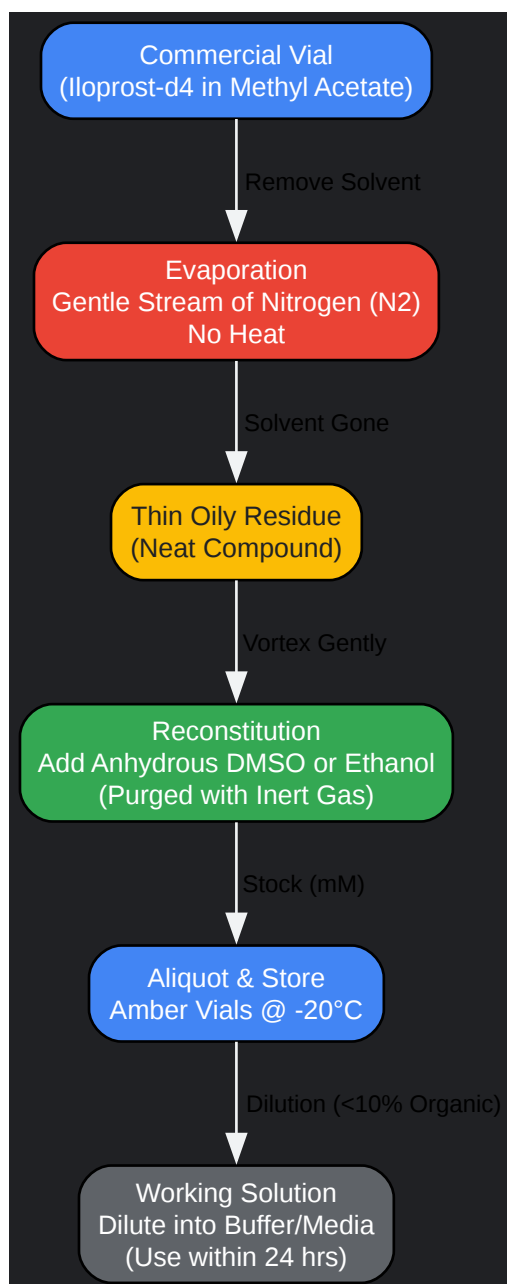
- Low pH (< pH 5): The molecule is protonated (neutral) and highly lipophilic, leading to precipitation in aqueous environments.[1]
- High pH (> pH 7): Ionization of the carboxyl group increases solubility in buffers (e.g., PBS), but aqueous solutions are prone to hydrolysis and should be prepared immediately before use.[1]

Experimental Protocols: Handling & Stock Preparation

Critical Warning: Iloprost-d4 is expensive and sensitive.[1] Never evaporate the solvent using a rotary evaporator with heat, as this degrades the prostacyclin core.[1] Use a gentle nitrogen stream.[1][6][7]

Workflow: Solvent Exchange (Methyl Acetate to DMSO)

Commercial standards supplied in methyl acetate must be converted to a DMSO or Ethanol stock for biological compatibility.[1]



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Figure 1: Protocol for exchanging the carrier solvent of Iloprost-d4 without compromising structural integrity.

Step-by-Step Methodology

- Evaporation: Place the vial containing the methyl acetate solution under a gentle stream of nitrogen. Do not heat. Evaporate until a thin oil film remains.[1]
- Reconstitution: Immediately add room-temperature anhydrous DMSO or Ethanol. Vortex gently for 30 seconds.[1]
- Verification: Inspect visually to ensure no oil droplets remain on the glass walls.[1]
- Storage: Divide into single-use aliquots in amber glass vials (to prevent photolysis) and store at -20°C.

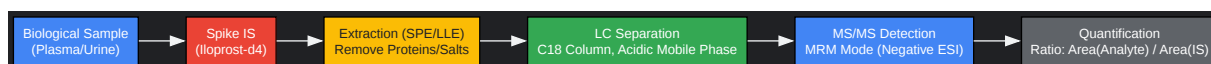
Analytical Application: LC-MS/MS Quantification

Iloprost-d4 is the "Gold Standard" internal standard for quantifying Iloprost in plasma or urine.
[1]

Mass Spectrometry Logic

- Ionization: Negative Electrospray Ionization (ESI-).[1]
- MRM Transitions:
 - Analyte (Iloprost):m/z 359.2 [M-H]⁻ → 189.1 (Fragment)[1]
 - Internal Standard (Iloprost-d4):m/z 363.2 [M-H]⁻ → 193.1 (Fragment)[1]
 - Note: Precursor masses may vary slightly based on specific protonation states in different mobile phases, but the +4 Da shift is constant.[1]

Analytical Workflow Diagram



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Figure 2: Logical flow for utilizing Iloprost-d4 in quantitative bioanalysis.

References

- National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5311181, Iloprost. Retrieved from [[Link](#)][1]

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